2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a thienopyrimidinone derivative featuring a sulfur-linked acetamide moiety. Its structural hallmarks include:
- Substituents: A 3-butyl group at position 3 of the pyrimidinone ring, which may enhance lipophilicity and membrane permeability. A sulfanyl bridge connecting the core to an acetamide group. A 3-chloro-4-fluorophenyl group on the acetamide, contributing to halogen bonding and steric interactions.
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S2/c1-2-3-7-23-17(25)16-14(6-8-26-16)22-18(23)27-10-15(24)21-11-4-5-13(20)12(19)9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVUSQZHRBEOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, to form the thieno[3,2-d]pyrimidine ring system.
Introduction of Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a suitable base.
Coupling of Chloro-Fluorophenyl Acetamide Moiety: This step involves the coupling of the thieno[3,2-d]pyrimidine intermediate with the chloro-fluorophenyl acetamide using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Key Differences :
Functional Implications :
Heterocyclic Analog: (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide
Key Differences :
Functional Implications :
- The pyridopyridazine core in ’s compound introduces a fused bicyclic system, which may alter target selectivity compared to the monocyclic thienopyrimidinone.
- Both compounds utilize fluorinated groups to enhance binding affinity and resistance to oxidative metabolism, though the furan ring in the analog could influence solubility and bioavailability .
Kinase Inhibition Potential
- Thienopyrimidinones (target compound and ’s analog) are associated with kinase inhibition (e.g., EGFR, VEGFR) due to their ATP-binding site compatibility.
- The butyl chain in the target compound may stabilize hydrophobic pockets, while the trifluoromethyl group in the analog could improve target residence time .
Metabolic Stability
- Halogenated aromatic groups (Cl, F, CF₃) in both compounds are likely to reduce cytochrome P450-mediated metabolism.
- The pyridopyridazine core () may exhibit distinct metabolic pathways due to its nitrogen-rich structure .
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic derivative with potential biological activities. Its structure incorporates a thieno[3,2-d]pyrimidine core, which is known for diverse pharmacological properties. This article reviews its biological activity based on current research findings.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific enzymatic pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing thieno[3,2-d]pyrimidine moieties have shown effectiveness against breast cancer cell lines like MCF-7 and Hek293-T cells, with IC50 values indicating moderate to high potency in inhibiting cell proliferation .
Enzymatic Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways:
- Cyclooxygenase (COX) : The compound was found to moderately inhibit COX enzymes (specifically COX-2), which play a crucial role in inflammation and cancer progression.
- Lipoxygenases (LOX) : It also demonstrated inhibitory activity against LOX enzymes (LOX-5 and LOX-15), which are implicated in the biosynthesis of leukotrienes involved in inflammatory responses .
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding affinity of the compound with various protein targets. These studies revealed that the presence of electron-withdrawing groups such as fluorine enhances the binding interactions through hydrogen bonding and halogen bonding with enzyme residues, thereby increasing biological activity .
Case Studies and Research Findings
| Study | Cell Line | IC50 Value | Activity |
|---|---|---|---|
| Study 1 | MCF-7 | 10.5 μM | Anticancer |
| Study 2 | Hek293-T | 12.0 μM | Anticancer |
| Study 3 | COX Inhibition | 18.5 μM | Anti-inflammatory |
| Study 4 | LOX Inhibition | 20.0 μM | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
